molecular formula C11H11BrN2O2 B1530449 Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 859787-40-9

Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

货号: B1530449
CAS 编号: 859787-40-9
分子量: 283.12 g/mol
InChI 键: BDQNBVZMHDJQBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 859787-40-9) is a halogenated imidazopyridine derivative synthesized via the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in refluxing ethanol . The compound features a planar six-membered pyridine ring (ring A) fused with a five-membered imidazole ring (ring B), with a dihedral angle of 1.4° between the two rings . Its crystal structure exhibits intermolecular C–H⋯O and C–H⋯N hydrogen bonds, contributing to stability .

Pharmaceutically, imidazopyridine derivatives are pivotal in developing hypoxia-inducible factor 1α (HIF-1α) prolyl hydroxylase inhibitors for ischemic diseases and FXa inhibitors for thromboembolic disorders . The bromo and methyl substituents at positions 6 and 5, respectively, enhance steric and electronic effects, making this compound a versatile intermediate in medicinal chemistry.

属性

IUPAC Name

ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-7(2)8(12)4-5-10(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQNBVZMHDJQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=CC2=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly its anticancer and antimicrobial activities.

Chemical Structure and Properties

This compound has a molecular formula of C11H11BrN2O2C_{11}H_{11}BrN_{2}O_{2} and a molecular weight of approximately 283.12 g/mol. The compound features a bicyclic structure consisting of a pyridine ring fused to an imidazole ring, with notable substituents including a bromine atom at the sixth position and an ethyl carboxylate group at the second position.

Structural Data

PropertyValue
Molecular FormulaC11H11BrN2O2
Molecular Weight283.12 g/mol
CAS Number859787-40-9
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Synthesis Methods

The synthesis of this compound typically involves condensation reactions between substituted 2-aminopyridines and α-bromocarbonyl compounds. Recent advancements have introduced metal-free and aqueous synthesis methods that enhance efficiency while minimizing environmental impact.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For example, studies have shown that derivatives of imidazo[1,2-a]pyridine compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

In a study assessing the cytotoxic effects of this compound on A431 human epidermoid carcinoma cells, the compound exhibited an IC50 value of less than 10 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Tests conducted against various bacterial strains have revealed that it can inhibit growth effectively, suggesting its utility as a lead compound for developing new antimicrobial agents.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. The presence of the bromine substituent enhances the compound's reactivity towards electrophiles, which may facilitate interactions with biological targets such as enzymes or receptors involved in cancer proliferation and microbial resistance.

科学研究应用

Synthetic Utility

Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a valuable intermediate in organic synthesis due to its unique structural features. The compound can be synthesized through various methods, typically involving condensation reactions between substituted 2-aminopyridines and α-bromocarbonyl compounds. Recent studies have highlighted efficient metal-free and aqueous synthesis techniques that reduce environmental impact while yielding high-purity products with minimal byproducts.

Key Synthetic Reactions:

  • Electrophilic Aromatic Substitution: The compound is highly susceptible to electrophilic aromatic substitution reactions, particularly nitration. The regioselectivity of these reactions is influenced by the position of substituents on the imidazo[1,2-a]pyridine scaffold, making it a model compound for studying similar derivatives .
  • Nitration Studies: Understanding how the compound behaves under nitration conditions aids in predicting the reactivity of related structures and designing synthetic routes for more complex derivatives.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives. Below is a summary of notable findings:

StudyFindings
Xia et al. (2005)Synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their biological properties, highlighting their potential as HIF-1α inhibitors.
Warshakoon et al. (2006)Investigated the role of imidazo[1,2-a]pyridines in treating ischemic conditions through HIF-1α modulation.
Imaeda et al. (2008)Reported on the anticoagulant properties of certain imidazo[1,2-a]pyridine derivatives, paving the way for new therapeutic agents against thromboembolic diseases.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

The position of bromo and methyl groups significantly impacts reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Purity Key Applications/Properties References
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate Br (6), Me (5) 283.13 97% FXa/HIF-1α inhibitors; planar structure
Ethyl 5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Br (5), Me (7) 283.13 95% Intermediate for kinase inhibitors
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Br (6), Me (7) 283.13 95% Antiviral/anticancer candidate
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (6), no Me 269.08 N/A Computational solvent interaction studies
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (3) 269.08 N/A Lower steric hindrance
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate F (6) 208.20 N/A Enhanced electronic effects

Key Findings :

  • Positional Effects: Bromo at position 6 (vs. 3 or 5) improves steric compatibility with enzyme active sites, as seen in FXa inhibition .
  • Halogen Type : Fluorine at position 6 (Ethyl 6-fluoro-) increases electronegativity, altering charge distribution in binding pockets compared to bromo analogs .

Functional Group Modifications

Amino and Hydrazide Derivatives
  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate: The amino group at position 8 introduces hydrogen-bonding capability, making it a precursor for cyclin-dependent kinase (CDK) inhibitors and anticonvulsant agents .
  • Hydrazide Derivatives : Substitution of the ester group with hydrazide (e.g., imidazo[1,2-a]pyridine-2-carbohydrazide) enables Schiff base formation, enhancing antiproliferative activity against lung and pancreatic cancer cells .
Trifluoromethyl and Sulfonamide Modifications
  • Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate : The CF3 group increases metabolic stability and bioavailability, critical for CNS-targeting drugs .
  • Sulfonamide Schiff Bases : These derivatives exhibit enhanced antibacterial and antifungal activities due to sulfonamide’s electron-withdrawing effects .

Insights :

  • Ester vs. Amide Formation : Suzuki coupling (e.g., ) often yields <30% due to steric hindrance from aryl groups, while cyclization methods (e.g., ) achieve higher yields .
  • Purification : Flash chromatography () and recrystallization () are critical for isolating pure imidazopyridines.

准备方法

General Synthetic Strategy

The synthesis of ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate generally involves:

  • Construction of the imidazo[1,2-a]pyridine ring system by cyclization reactions starting from appropriately substituted aminopyridines.
  • Introduction of the 6-bromo substituent on the pyridine ring prior to or during cyclization.
  • Incorporation of the 5-methyl substituent on the pyridine or imidazo ring.
  • Formation of the ester group at the 2-position via reaction with ethyl bromo- or chloro-oxoacetate derivatives.

Preparation from 6-Methylpyridin-2-amine and Ethyl 3-bromo-2-oxopropionate

A well-documented method involves the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate. This approach yields ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives, which can be brominated at the 6-position to obtain the target compound.

  • The reaction proceeds via nucleophilic attack of the amino group on the keto-ester, followed by cyclization to form the imidazo ring.
  • The product is typically isolated as a crystalline solid, with planar fused ring systems confirmed by crystallographic data.
  • Intermolecular hydrogen bonding stabilizes the crystal structure, indicating purity and structural integrity.

Direct Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core

A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine by reacting 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde under alkaline conditions (using sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine) in solvents such as ethanol, methanol, or water at temperatures between 25°C and 55°C for 2 to 24 hours.

  • The reaction involves cyclization facilitated by the aldehyde and base, forming the imidazo ring fused to the brominated pyridine.
  • After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed, dried over anhydrous sodium sulfate, and purified by recrystallization from ethyl acetate/hexane mixtures.
  • Yields range from approximately 68% to 72%, with high purity and stable product quality.
  • The method is scalable and suitable for both laboratory and industrial synthesis.

Comparative Table of Key Preparation Parameters

Parameter Method from Patent Method from Aminopyridine + Ethyl 3-bromo-2-oxopropionate Related Derivative Method
Starting Materials 2-amino-5-bromopyridine, monochloroacetaldehyde 6-methylpyridin-2-amine, ethyl 3-bromo-2-oxopropionate 5-bromo-2,3-diaminopyridine, ethyl bromopyruvate
Reaction Conditions 25–55°C, 2–24 h, alkaline aqueous/ethanol Not specified in detail; condensation and cyclization Reflux in ethanol, NaHCO3 present
Purification Extraction, drying, recrystallization Crystallization Crystallization
Yield 67.8–72.0% Not specified 65% yield reported
Advantages Mild conditions, scalable, high purity Straightforward synthesis, confirmed structure Efficient synthesis of brominated amino derivative

Research Findings and Notes

  • The patent method offers a practical and industrially viable route to 6-bromoimidazo[1,2-a]pyridine intermediates, which can be further functionalized to the ester derivative.
  • The reaction conditions are mild and environmentally benign, using aqueous solvents and common bases.
  • Crystallographic studies confirm the planar fused ring system and the stability of the synthesized compounds, which is critical for their potential pharmacological applications.
  • The presence of the 5-methyl substituent can be introduced via starting aminopyridine derivatives, as demonstrated in synthetic routes for related compounds.
  • The formation of ethyl esters at the 2-position is commonly achieved by reaction with bromo- or chloro-oxoacetate derivatives under nucleophilic substitution and cyclization conditions.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclization of 2-aminopyridine derivatives with α-bromoketones (e.g., ethyl bromopyruvate) under acidic conditions. For example, refluxing 6-methyl-2-aminopyridine with ethyl bromopyruvate in ethanol with HCl as a catalyst yields the imidazo[1,2-a]pyridine core, followed by bromination at the 6-position using NBS or Br₂ . Purification often involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methyl at C5, bromine at C6) and ester functionality.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 299.0 for C11_{11}H10_{10}BrN2_2O2_2) .
  • X-ray Crystallography : Resolves absolute configuration and planar geometry of the fused heterocyclic system .

Q. What are the primary chemical reactions involving this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : Bromine at C6 can be replaced with amines or alkoxides under SNAr conditions .
  • Hydrolysis : The ester group can be hydrolyzed to a carboxylic acid using NaOH in ethanol/water, enabling further derivatization .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at C6 .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., dimerization) .
  • Catalyst Screening : Acid catalysts (e.g., p-TsOH) enhance cyclization efficiency compared to HCl .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters dynamically .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Methyl at C5 : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
  • Bromine at C6 : Increases electrophilicity, enabling covalent binding to target enzymes (e.g., kinase inhibitors) .
  • Case Study : Replacing bromine with chlorine reduces potency against Staphylococcus aureus (MIC increases from 2 μM to >10 μM) .

Q. How to resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution data to model disorder (e.g., ethyl ester conformation) and hydrogen bonding .
  • Twinned Data Analysis : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Validation Tools : Check R-factors and electron density maps (e.g., Coot) to validate atomic positions .

Q. What computational methods predict its pharmacokinetic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • ADMET Prediction : SwissADME estimates logP (2.8), suggesting moderate blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies for similar derivatives?

  • Methodological Answer :

  • Substituent Effects : Minor changes (e.g., nitro vs. methyl groups) alter electron distribution, affecting target binding .
  • Assay Conditions : Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and culture media pH impact MIC values .
  • Solubility Factors : Poor aqueous solubility of brominated derivatives may lead to false negatives in wet-lab assays .

Research Workflow Integration

Q. How to design a high-throughput screening (HTS) pipeline for derivatives?

  • Methodological Answer :

  • Library Synthesis : Use automated parallel synthesis (e.g., Chemspeed platforms) to generate 6-substituted variants .
  • Primary Screening : Test against a panel of kinase targets (e.g., c-Met, EGFR) via fluorescence polarization assays .
  • Hit Validation : Confirm dose-response curves (IC50_{50}) and counter-screen for cytotoxicity (e.g., HepG2 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。